molecular formula C19H24F4 B12529616 2-(4-Butylcyclohexyl)-1,1,6,7-tetrafluoro-2,3-dihydro-1H-indene CAS No. 694510-11-7

2-(4-Butylcyclohexyl)-1,1,6,7-tetrafluoro-2,3-dihydro-1H-indene

Cat. No.: B12529616
CAS No.: 694510-11-7
M. Wt: 328.4 g/mol
InChI Key: CECMIQVTDQBKHE-UHFFFAOYSA-N
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Description

2-(4-Butylcyclohexyl)-1,1,6,7-tetrafluoro-2,3-dihydro-1H-indene is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with a butyl group and a tetrafluorinated indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butylcyclohexyl)-1,1,6,7-tetrafluoro-2,3-dihydro-1H-indene typically involves multiple steps, starting with the preparation of the cyclohexyl ring and its subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild conditions and functional group tolerance . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butylcyclohexyl)-1,1,6,7-tetrafluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-(4-Butylcyclohexyl)-1,1,6,7-tetrafluoro-2,3-dihydro-1H-indene has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Industry: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(4-Butylcyclohexyl)-1,1,6,7-tetrafluoro-2,3-dihydro-1H-indene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can exert its effects by modulating the activity of these targets. The pathways involved can vary depending on the specific application, but they often include key biochemical processes that are essential for the compound’s intended function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexyl and indene derivatives, such as:

Uniqueness

What sets 2-(4-Butylcyclohexyl)-1,1,6,7-tetrafluoro-2,3-dihydro-1H-indene apart from these similar compounds is its tetrafluorinated indene moiety, which imparts unique chemical and physical properties. This fluorination can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

694510-11-7

Molecular Formula

C19H24F4

Molecular Weight

328.4 g/mol

IUPAC Name

2-(4-butylcyclohexyl)-3,3,4,5-tetrafluoro-1,2-dihydroindene

InChI

InChI=1S/C19H24F4/c1-2-3-4-12-5-7-13(8-6-12)15-11-14-9-10-16(20)18(21)17(14)19(15,22)23/h9-10,12-13,15H,2-8,11H2,1H3

InChI Key

CECMIQVTDQBKHE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C2CC3=C(C2(F)F)C(=C(C=C3)F)F

Origin of Product

United States

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